Sudoxicam

概述

描述

舒多西康是一种来自烯醇-酰胺类的非甾体抗炎药 (NSAID)。它由辉瑞公司获得专利,用于治疗血栓形成。舒多西康以其强大的抗炎、抗水肿和解热活性而闻名 。它强烈抑制由胶原蛋白引起的兔、狗和人的血小板聚集 .

准备方法

合成路线和反应条件

舒多西康可以通过多步合成方法合成,涉及烯醇-酰胺结构的形成。合成通常包括在受控条件下,用噻唑衍生物与 4-羟基-2-甲基-2H-1,2-苯并噻嗪-3-甲酰胺 1,1-二氧化物反应 。反应条件通常包括使用有机溶剂和催化剂来促进目标产物的形成。

工业生产方法

舒多西康的工业生产涉及使用优化的反应条件进行大规模合成,以确保高收率和纯度。该过程包括严格的质量控制措施,以确保最终产品的稳定性和安全性 .

化学反应分析

反应类型

舒多西康会发生各种化学反应,包括:

氧化: 舒多西康可以被氧化形成反应性代谢物。

还原: 还原反应会导致形成活性较低或无活性的代谢物。

常用的试剂和条件

舒多西康反应中常用的试剂包括 NADPH 等氧化剂和谷胱甘肽等还原剂。反应通常在受控条件下进行,例如特定 pH 值和温度,以确保预期结果 .

形成的主要产物

舒多西康反应形成的主要产物包括酰基硫脲代谢物和羟基化衍生物。这些产物通常因其生物活性及其潜在的治疗应用而被研究 .

科学研究应用

Biochemical Mechanisms and Metabolism

Sudoxicam's metabolism primarily involves cytochrome P450 enzymes, which play a crucial role in its bioactivation and subsequent toxicity. Research indicates that this compound is bioactivated more efficiently than meloxicam, with a six-fold higher rate of bioactivation but a significantly lower detoxification efficiency compared to meloxicam . The primary metabolic pathway for this compound involves the formation of an acylthiourea metabolite through thiazole ring scission, which is considered a pro-toxin .

Key Metabolic Pathways

- Bioactivation : this compound undergoes epoxidation leading to reactive metabolites that can bind covalently to liver proteins, contributing to hepatotoxicity.

- Detoxification : Unlike meloxicam, which utilizes a methyl group at the C5 position for detoxification pathways, this compound lacks this modification, resulting in less efficient detoxification and higher toxicity risk .

Comparative Toxicology: this compound vs. Meloxicam

The structural difference between this compound and meloxicam—specifically the presence of a methyl group in meloxicam—has profound implications for their safety profiles. Meloxicam has been on the market for over two decades with minimal reports of hepatotoxicity, while this compound was withdrawn following multiple cases of severe liver damage during clinical trials .

Toxicological Findings

- Hepatotoxicity : Clinical trials revealed that this compound was associated with significant hepatotoxic events leading to its discontinuation .

- Covalent Binding : Studies show that this compound exhibits lower covalent binding affinity compared to meloxicam in human liver microsomes, yet this binding is still significant enough to raise concerns about its safety profile .

Applications in Research

Despite its withdrawal from clinical use, this compound remains a subject of interest in pharmacological research due to its unique properties and the insights it provides into drug metabolism and toxicity.

Case Studies

- Metabolic Pathway Analysis : Investigations into the metabolic pathways of this compound have provided valuable information about the role of specific cytochrome P450 enzymes in drug bioactivation and toxicity. These studies help clarify the mechanisms underlying drug-induced liver injury and inform safer drug design strategies .

- Comparative Studies : Research comparing this compound and meloxicam has highlighted the importance of structural modifications in influencing drug safety. These studies serve as a model for understanding how subtle changes in drug structure can lead to significant differences in pharmacokinetics and toxicity profiles .

作用机制

舒多西康通过抑制环氧合酶 (COX) 酶发挥作用,环氧合酶 (COX) 酶参与前列腺素的合成。通过抑制这些酶,舒多西康减少炎症、疼痛和发热。舒多西康的主要分子靶点是 COX-1 和 COX-2 酶 。其作用机制中涉及的途径包括抑制前列腺素合成和减少炎症介质 .

相似化合物的比较

类似化合物

美洛昔康: 另一种来自烯醇-酰胺类的 NSAID,与舒多西康的区别在于噻唑环上增加了一个甲基。

吡罗昔康: 一种结构相关的 NSAID,具有类似的抗炎特性。

替诺昔康: 另一种烯醇-酰胺类 NSAID,具有类似的作用机制.

舒多西康的独特之处

舒多西康因其对血小板聚集的强效抑制作用及其独特的结构特征而独一无二,例如噻唑环。与美洛昔康相比,其高肝毒性也是一个区别因素,导致其被从市场上撤回 .

生物活性

Sudoxicam is a non-steroidal anti-inflammatory drug (NSAID) that was developed in the 1970s but was ultimately withdrawn from the market due to severe hepatotoxicity observed during clinical trials. This article examines the biological activity of this compound, focusing on its metabolic pathways, mechanisms of action, and the reasons for its withdrawal. Comparative studies with meloxicam, a related compound that has a better safety profile, will also be discussed.

This compound is structurally similar to meloxicam, with the only notable difference being a hydrogen atom at the C5 position of the thiazole ring in this compound compared to a methyl group in meloxicam. This minor structural variation significantly impacts their pharmacological profiles and toxicological outcomes.

Table 1: Structural Comparison of this compound and Meloxicam

| Compound | C5 Position | Key Properties |

|---|---|---|

| This compound | Hydrogen | Higher hepatotoxicity |

| Meloxicam | Methyl | Lower hepatotoxicity, COX-2 selectivity |

The primary mechanism of action for both drugs involves inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation and pain. However, the bioactivation pathways differ significantly between the two compounds.

Bioactivation and Detoxification

Research indicates that this compound undergoes metabolic bioactivation primarily through cytochrome P450 (CYP) enzymes, particularly CYP2C8. The bioactivation process leads to the formation of reactive metabolites that can covalently bind to liver proteins, potentially resulting in hepatotoxicity. In contrast, meloxicam's metabolism involves hydroxylation at the C5 methyl group, which provides an alternative detoxification pathway that is not available for this compound.

Case Study: Hepatotoxicity Observations

In clinical trials, this compound was associated with several cases of severe hepatotoxicity, leading to its discontinuation. A key study highlighted that the extent of covalent binding to liver microsomes was approximately two-fold greater for meloxicam than for this compound under similar conditions, suggesting that meloxicam's metabolic pathway is less likely to produce harmful reactive species .

Table 2: Metabolism Comparison

| Compound | Major Metabolite | Pathway Description |

|---|---|---|

| This compound | Acylthiourea metabolite (S3) | P450-mediated thiazole ring scission |

| Meloxicam | Hydroxylated metabolites | Hydroxylation at C5 methyl group |

Clinical Implications

The clinical implications of this compound's biological activity are profound. The severe hepatotoxicity observed led to its withdrawal from further development despite its initial promise as an NSAID. In contrast, meloxicam was approved and has been used successfully for treating osteoarthritis and rheumatoid arthritis since its introduction .

Risk Assessment of Reactive Metabolites

A novel risk assessment approach has been proposed to predict drug-induced liver injury (DILI) caused by reactive metabolites. Studies suggest that differential preponderance in metabolite formation between this compound and meloxicam may explain their contrasting safety profiles .

属性

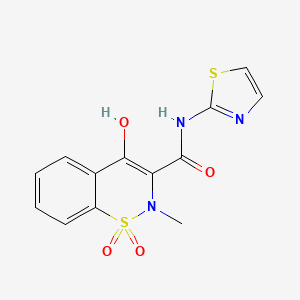

IUPAC Name |

4-hydroxy-2-methyl-1,1-dioxo-N-(1,3-thiazol-2-yl)-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4S2/c1-16-10(12(18)15-13-14-6-7-21-13)11(17)8-4-2-3-5-9(8)22(16,19)20/h2-7,17H,1H3,(H,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCHUQUJURZQMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187653 | |

| Record name | Sudoxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34042-85-8 | |

| Record name | Sudoxicam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34042-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sudoxicam [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034042858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sudoxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sudoxicam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUDOXICAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X033PDI962 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。